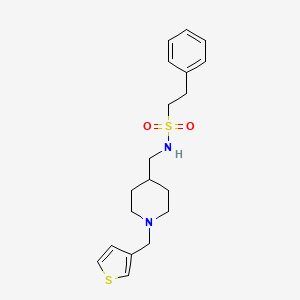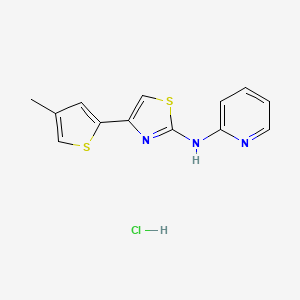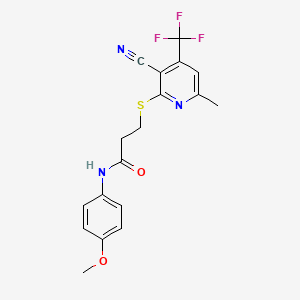
2-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide, also known as PTME, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PTME belongs to a class of compounds known as sulfonamides, which have been used as antibacterial agents for many years. However, recent research has shown that PTME has other properties that make it a promising candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A series of sulfonamides, including compounds structurally related to 2-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide, have been synthesized and evaluated for their biological activities. These compounds have shown potential in various fields, such as inhibition of membrane-bound phospholipase A2, suggesting their utility in cardiovascular research and potential therapeutic applications for myocardial infarction (Oinuma et al., 1991).
Pharmacological Properties
Sulfonamides with structural similarities to the compound have been synthesized and evaluated for their antiallergic properties, indicating potential applications in allergy treatment (Shigenaga et al., 1993). Moreover, these compounds have been assessed for their roles in chemical and pharmaceutical fields due to their reactivity and potential for creating therapeutically active molecules (Aramini et al., 2003).
Corrosion Inhibition
Research has extended into the corrosion inhibition properties of piperidine derivatives, highlighting the applications of such compounds in protecting metals from corrosion, which is crucial for industrial applications (Kaya et al., 2016).
Synthesis Techniques
Further studies have explored the synthesis techniques of related compounds, providing insights into the development of novel sulfonamides for various applications, including as potential treatments for neurodegenerative diseases and as tools in biological research (Pete et al., 2003).
Mecanismo De Acción
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are known to interact with multiple receptors, which can lead to various pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to have broad-spectrum biological activities .
Pharmacokinetics
It’s known that tertiary aliphatic amines, a group to which this compound likely belongs, are biotransformed through a reversible reaction into tertiary amine oxides .
Result of Action
Piperidine derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that the synthesis of piperidine-containing compounds, which this compound is a part of, has been widespread .
Propiedades
IUPAC Name |
2-phenyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S2/c22-25(23,13-9-17-4-2-1-3-5-17)20-14-18-6-10-21(11-7-18)15-19-8-12-24-16-19/h1-5,8,12,16,18,20H,6-7,9-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSOUDVOKKDZLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CCC2=CC=CC=C2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(methylsulfanyl)benzamide](/img/structure/B2953452.png)





![N-[4-(Ethoxymethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2953462.png)



![(1-(4-chlorophenyl)cyclopentyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2953469.png)

